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Compound of Interest

Compound Name: (3-Chlorophenyl)(phenyl)methanol

Cat. No.: B151486

An In-depth Technical Guide to (3-Chlorophenyl)(phenyl)methanol: Synthesis,
Characterization, and Application

Executive Summary

(3-Chlorophenyl)(phenyl)methanol, a chiral secondary alcohol, serves as a critical
intermediate in the synthesis of various high-value chemical entities, including pharmaceuticals,
agrochemicals, and dyes.[1] Its structure, featuring a stereogenic center and two distinct
aromatic rings, makes it a valuable chiral building block for asymmetric synthesis, particularly in
drug discovery and development.[2] This guide provides an in-depth analysis of its chemical
and physical properties, spectroscopic characterization, fundamental reactivity, synthesis
protocols, and safety considerations. The content herein is intended to equip researchers,
scientists, and drug development professionals with the technical knowledge and practical
insights required to effectively utilize this compound in their work.

Chemical Identity and Physicochemical Properties

(3-Chlorophenyl)(phenyl)methanol is a colorless, crystalline solid with a characteristic
aromatic odor.[1][2] Its core structure consists of a methanol carbon atom bonded to a
hydrogen, a hydroxyl group, a phenyl group, and a 3-chlorophenyl group. The presence of four
different substituents on this central carbon atom confers chirality to the molecule.[1][3]

Table 1: Chemical Identifiers and Physicochemical Data
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Property Value Source(s)

Chemical Formula C13H11CIO [1112113114]

Molecular Weight 218.68 g/mol [11[31[5]

CAS Number 63012-03-3 [1]14]
Colorless solid with a benzene

Appearance [1][2]
aroma

Melting Point 40 °C [1]

N ) 169 °C at 0.1 mmHg; 342.6 °C

Boiling Point ) [1][3]

(predicted)
N Soluble in ethanol, ether;

Solubility ) ] [11[2]
insoluble in water

Density ~1.0 g/cm?3 (Predicted) [1]

Refractive Index

1.609 (Predicted)

[1]

Spectroscopic and Analytical Characterization

Accurate characterization is paramount for confirming the identity and purity of (3-
Chlorophenyl)(phenyl)methanol. While a complete, published dataset for this specific isomer
is not readily available, data from the closely related (2-Chlorophenyl)(phenyl)methanol isomer
provides an excellent proxy for interpreting spectral results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of (3-Chlorophenyl)
(phenyl)methanol. The expected chemical shifts are influenced by the electron-withdrawing
effect of the chlorine atom and the magnetic anisotropy of the aromatic rings.

e 1H NMR: The proton spectrum is expected to show a singlet for the hydroxyl proton (OH), a
singlet for the benzylic proton (CH), and a complex series of multiplets in the aromatic region
(7.2-7.6 ppm) corresponding to the nine aromatic protons. The benzylic proton's signal is a
key diagnostic peak.
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e 13C NMR: The carbon spectrum will display a signal for the benzylic carbon (C-OH) typically
in the 70-80 ppm range. The aromatic region will show multiple signals, with the carbon atom
attached to the chlorine exhibiting a characteristic shift.

Table 2: Representative NMR Data for the Isomeric (R)-(2-Chlorophenyl)(phenyl)methanol
(Note: This data is for the 2-chloro isomer and serves as a close reference. The shifts for the 3-
chloro isomer will be similar but distinct due to the different substituent position.)

Chemical Shift () Multiplicity /

Nucleus . Assighment
ppm Coupling

IH NMR 6.23 d,J=38.2Hz Benzylic CH

(400 MHz, CDCls) 7.21-7.41 m Aromatic CH

7.60-7.62 m Aromatic CH

13C NMR 72.70 - Benzylic C-OH

(125 MHz, CDCls) 126.98-132.54 - Aromatic C

Source: Adapted from Supporting Information, Royal Society of Chemistry, 2012.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum of (3-Chlorophenyl)
(phenyl)methanol will be dominated by a strong, broad absorption band for the O-H stretch of
the alcohol group and sharp peaks corresponding to C-H and C=C bonds in the aromatic rings.

Table 3: Expected IR Absorption Bands
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Wavenumber (cm~—?) Vibration Type Functional Group
3200-3600 O-H stretch (broad) Alcohol

3000-3100 C-H stretch (aromatic) Phenyl Rings
1450-1600 C=C stretch (in-ring) Phenyl Rings
1000-1200 C-O stretch Secondary Alcohol
700-800 C-Cl stretch Chlorophenyl Ring

Chemical Reactivity and Mechanistic Insights

The reactivity of (3-Chlorophenyl)(phenyl)methanol is primarily dictated by the benzylic
hydroxyl group. As a secondary benzylic alcohol, it readily participates in reactions involving
the C-O bond due to the stability of the resulting carbocation intermediate.

The key mechanistic feature is the ability of the adjacent phenyl rings to stabilize a positive
charge at the benzylic carbon through resonance. This makes Sn1-type reactions particularly
favorable. Upon protonation of the hydroxyl group by an acid catalyst, water can be eliminated
to form a resonance-stabilized secondary benzylic carbocation. This intermediate is highly
susceptible to attack by a wide range of nucleophiles.[2] This inherent reactivity makes it an
excellent precursor for introducing the (3-chlorophenyl)(phenyl)methyl moiety into other
molecules.[4][5]

Furthermore, the secondary alcohol can be oxidized to the corresponding ketone, (3-
chlorophenyl)(phenyl)methanone, using various oxidizing agents.[7]

Synthesis and Manufacturing

The most common and reliable method for synthesizing racemic (3-Chlorophenyl)
(phenyl)methanol is via a Grignard reaction. This powerful carbon-carbon bond-forming
reaction provides a high-yield pathway to the desired product.

Grignard Synthesis Protocol

This protocol involves the reaction of 3-chlorobenzaldehyde with a Grignard reagent prepared
from bromobenzene and magnesium metal.
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Core Causality: The Grignard reagent, phenylmagnesium bromide, acts as a potent carbon
nucleophile. The carbon atom of the carbonyl group in 3-chlorobenzaldehyde is electrophilic
due to the electronegativity of the oxygen atom. The nucleophilic attack of the phenyl group on
this carbonyl carbon is the key bond-forming step. A subsequent acidic workup is required to
protonate the intermediate alkoxide to yield the final alcohol product.[8]

Experimental Workflow Diagram
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Phase 1: Grignard Reagent Formation
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Phase 3: Work-u¢ and Purification
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Y
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\
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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